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molecular formula C14H29NO2Si B8616310 1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one CAS No. 820224-57-5

1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one

Cat. No. B8616310
M. Wt: 271.47 g/mol
InChI Key: HAUGYGZGDAJZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932271B2

Procedure details

At 0° C., sodium hydride (60% in oil, 2.22 g, 55.6 mmol) was added in portions to a tetrahydrofuran solution (200 ml) of piperidin-2-one (5.00 g, 50.5 mmol). The reaction mixture was then stirred at room temperature for 3 hours. After addition of (3-bromopropoxy)-t-butyldimethylsilane (14.1 ml, 60.6 mmol) and N,N-dimethylformamide (20 ml) to the reaction mixture, the resulting mixture was stirred at room temperature for 4 days. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and concentrated. The residue thus obtained was subjected to silica gel column chromatography. The fraction obtained from the hexane:ethyl acetate=2:1 eluate was concentrated to give the title compound (6.44 g, 23.8 mmol, 47%) as a colorless oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCCC1.[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14].Br[CH2:16][CH2:17][CH2:18][O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21]>CCCCCC.O.CN(C)C=O>[Si:20]([O:19][CH2:18][CH2:17][CH2:16][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])([C:23]([CH3:24])([CH3:25])[CH3:26])([CH3:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
N1C(CCCC1)=O
Step Two
Name
Quantity
14.1 mL
Type
reactant
Smiles
BrCCCO[Si](C)(C)C(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate=2:1 eluate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCN1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.8 mmol
AMOUNT: MASS 6.44 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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